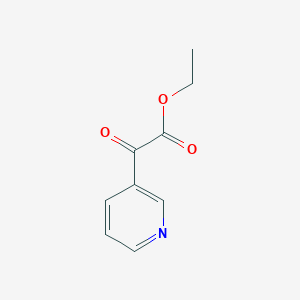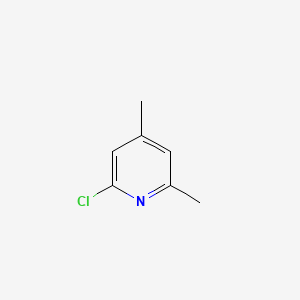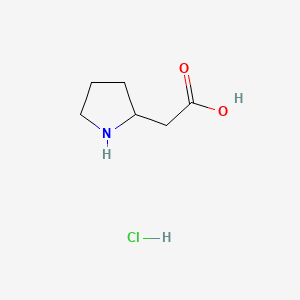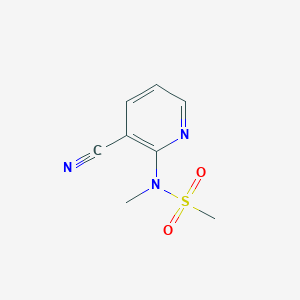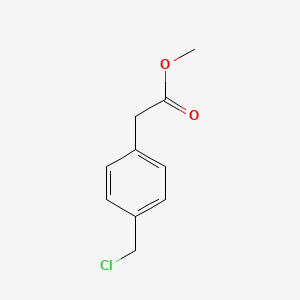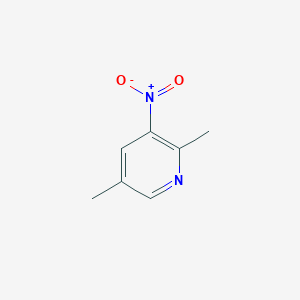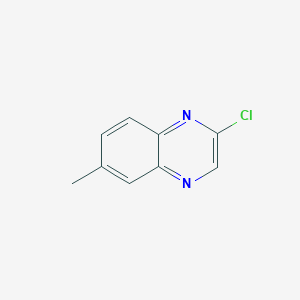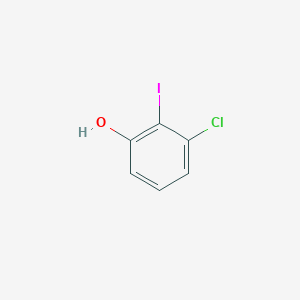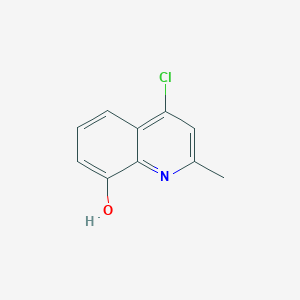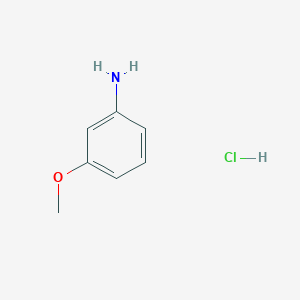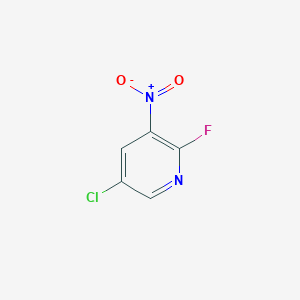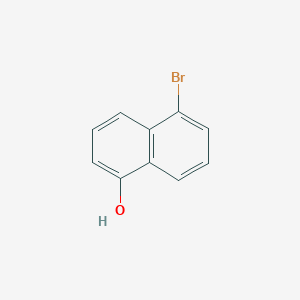![molecular formula C12H9BO3 B1590063 Acide dibenzo[b,d]furan-2-ylboronique CAS No. 402936-15-6](/img/structure/B1590063.png)
Acide dibenzo[b,d]furan-2-ylboronique
Vue d'ensemble
Description
Dibenzo[b,d]furan-2-ylboronic acid is a useful research compound. Its molecular formula is C12H9BO3 and its molecular weight is 212.01 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzo[b,d]furan-2-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzo[b,d]furan-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo[b,d]furan-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
L'acide dibenzo[b,d]furan-2-ylboronique est un bloc de construction précieux en chimie médicinale. Il a été utilisé dans la synthèse de diverses molécules biologiquement actives, notamment des agents antitumoraux, des inhibiteurs de kinases et des médicaments anti-inflammatoires . Par exemple, il a contribué au développement de nouveaux produits pharmaceutiques en servant de précurseur dans la synthèse de produits naturels complexes comme l'antibiotique lobophorine C et l'agent anticancéreux discodermolide .
Science des matériaux
En science des matériaux, ce composé est utilisé comme précurseur pour la préparation de matériaux fonctionnels tels que les OLED (diodes électroluminescentes organiques), les matériaux NLO (optiques non linéaires) et les conjugués polymères . Sa structure unique permet la création de matériaux avancés avec des propriétés souhaitables pour des applications électroniques et photoniques.
Catalyse
L'this compound joue un rôle important dans la catalyse, en particulier dans les réactions de couplage croisé. Il a été utilisé comme ligand pour la synthèse de complexes de palladium qui présentent une activité catalytique élevée dans les réactions de couplage Suzuki-Miyaura . Ces réactions sont essentielles à la formation de liaisons carbone-carbone, qui sont fondamentales pour la synthèse organique.
Synthèse organique
En tant que produit chimique polyvalent, l'this compound est couramment utilisé dans les réactions de couplage croisé Suzuki-Miyaura pour former des liaisons carbone-carbone . Cette méthode est un outil puissant en synthèse organique, permettant la création d'un large éventail de composés organiques complexes.
Développement d'OLED
Ce composé est utilisé dans le domaine des dispositifs électroniques comme intermédiaire pour synthétiser des matériaux utilisés dans les OLED . La possibilité de créer de tels intermédiaires est cruciale pour faire progresser la technologie derrière les systèmes d'affichage et d'éclairage.
Réaction de Suzuki
Dans la réaction de Suzuki, qui est une voie générale pour la synthèse d'aldéhydes β-furyl-α,β-insaturés, l'this compound est utilisé en raison de sa capacité à réagir avec les halogénoarènes ou les halogénoalcanes en présence d'un catalyseur au palladium . Cette réaction est essentielle à la synthèse de divers composés organiques ayant des applications très larges.
Mécanisme D'action
Target of Action
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . It is often used in the synthesis of various biologically active molecules, such as antitumor agents, kinase inhibitors, and anti-inflammatory agents . Therefore, the primary targets of Dibenzo[b,d]furan-2-ylboronic acid can vary depending on the specific biologically active molecule it is used to synthesize.
Mode of Action
The mode of action of Dibenzo[b,d]furan-2-ylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. In this reaction, Dibenzo[b,d]furan-2-ylboronic acid acts as a boron reagent, which is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by Dibenzo[b,d]furan-2-ylboronic acid are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of Dibenzo[b,d]furan-2-ylboronic acid are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may induce cell death in cancer cells .
Action Environment
The action, efficacy, and stability of Dibenzo[b,d]furan-2-ylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction in which it participates requires specific conditions, such as the presence of a base and a palladium catalyst . Furthermore, the stability of Dibenzo[b,d]furan-2-ylboronic acid may be affected by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . As a boronic acid derivative, it has several unique properties that make it a valuable building block for organic synthesis . It forms stable complexes with a variety of metals, including palladium, platinum, and copper .
Cellular Effects
It is known that boronic acids can interact with various biomolecules in cells, potentially influencing cell function .
Molecular Mechanism
It is known that boronic acids can form stable complexes with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that boronic acids are stable and do not degrade easily .
Dosage Effects in Animal Models
It is known that dibenzofuran, a related compound, is relatively non-toxic .
Metabolic Pathways
It is known that boronic acids can interact with various enzymes and cofactors .
Transport and Distribution
It is known that boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
It is known that boronic acids can interact with various biomolecules, potentially influencing their localization .
Propriétés
IUPAC Name |
dibenzofuran-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBJZCMMKRJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476202 | |
| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402936-15-6 | |
| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,d]furan-2-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
